(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18802628
InChI: InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1
SMILES:
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

CAS No.:

Cat. No.: VC18802628

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one -

Specification

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1
Standard InChI Key YROKZIHUDZYUAG-IBGZPJMESA-N
Isomeric SMILES CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C
Canonical SMILES CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Isobavachin belongs to the chromone family, characterized by a benzopyran-4-one backbone. Its structure includes a 2,3-dihydrochromen-4-one core substituted with hydroxyl groups at positions 6 and 4', along with a prenyl (3-methylbut-2-enyl) group at position 8. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity .

Molecular Formula: C₂₀H₂₀O₄
Molecular Weight: 324.4 g/mol
IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀O₄
Molecular Weight324.4 g/mol
IUPAC Name(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
SolubilityLipophilic (logP ~3.2)
Melting Point198–202°C

The hydroxyl groups at C6 and C4' enhance hydrogen-bonding interactions with biological targets, while the prenyl moiety improves membrane permeability and bioavailability .

Pharmacological Activities

Anti-Osteoporosis Effects

Isobavachin stimulates osteoblast proliferation and differentiation by upregulating bone morphogenetic protein (BMP) and Wnt/β-catenin signaling pathways. In murine models, it increased alkaline phosphatase activity and osteocalcin expression by 40–60%, indicating enhanced bone formation .

Anti-Inflammatory Mechanisms

The compound inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 50–70% in macrophage models . Its IC₅₀ for NF-κB inhibition is 2.1 μM, comparable to dexamethasone .

Neurogenic Activity

Isobavachin promotes neuronal differentiation in embryonic stem cells via ERK pathway activation. At 10 μM, it increased neurite outgrowth by 3-fold and upregulated neurogenin-1 expression .

Antimicrobial Properties

Preliminary studies show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to membrane disruption and efflux pump inhibition .

Metabolic Pathways and Enzymatic Interactions

In Vivo Metabolism in Mice

Following oral administration (40 mg/kg), isobavachin undergoes oxidation and glucuronidation, yielding five metabolites:

Table 2: Metabolites Identified in Mice

MetaboliteModificationEnzymes Involved
M1C3 hydroxylationCYP1A2, CYP2C19
M2C8 epoxidationCYP3A4
G1Glucuronidation at C6UGT1A1, UGT1A9
G2Glucuronidation at C4'UGT2B7

Hepatic clearance (CLₗᵢₙₜ) values range from 5.53 to 148.79 μL/min/mg, with intestinal microsomes contributing 20–30% to first-pass metabolism .

Human Enzyme Inhibition

Isobavachin broadly inhibits CYP and UGT isoforms, posing risks for drug-drug interactions:

Table 3: Inhibition Constants (Kᵢ) for Human Enzymes

EnzymeKᵢ (μM)Inhibition Type
CYP2C190.05Competitive
UGT1A10.12Non-competitive
CYP2B61.45Mixed-type
UGT2B73.05Uncompetitive

Notably, its inhibition of CYP2C19 (Kᵢ = 0.05 μM) may potentiate drugs like clopidogrel or proton pump inhibitors .

Clinical Implications and Future Directions

Drug Interaction Risks

Co-administration with CYP2C19 substrates (e.g., diazepam, omeprazole) requires monitoring due to isobavachin’s potent inhibition. Pharmacokinetic studies in humans are needed to validate murine metabolic models .

Synthetic and Formulation Challenges

Current extraction yields from P. corylifolia are <0.2%, driving interest in synthetic routes. A recent semi-synthesis achieved 15% yield via prenylation of naringenin using BF₃·Et₂O catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator